molecular formula C10H10N2O2 B8674221 2-(1H-indazol-5-yl)propanoic Acid

2-(1H-indazol-5-yl)propanoic Acid

Cat. No.: B8674221
M. Wt: 190.20 g/mol
InChI Key: WIUXWRYRVNLBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indazol-5-yl)propanoic Acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(1H-indazol-5-yl)propanoic acid

InChI

InChI=1S/C10H10N2O2/c1-6(10(13)14)7-2-3-9-8(4-7)5-11-12-9/h2-6H,1H3,(H,11,12)(H,13,14)

InChI Key

WIUXWRYRVNLBPM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NN=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sulfuric acid (365.8 g, 3.73 mol, 10 eq) was added drop wise to p-toluidine (40 g, 0.37 mol) at it and stirred the contents to obtain a clear solution. Then Urea nitrate (45.5 g, 0.37 mol, 1 eq) was added at 0-10° C. and stirred the reaction mass for 30 min at the same temperature. Progress of the reaction was monitored by TLC (30% ethyl acetate/hexane, Rf˜0.5). On completion of the reaction, reaction mixture was quenched with ice water and the solid formed was filtered. Solid obtained was taken in 20% NaOH solution (up to pH˜12) and filtered. Washed the solid and dried to yield the required product as an yellow colored solid (50 g, 88% yield).
Quantity
365.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88%

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